molecular formula C16H14O2 B119149 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene CAS No. 144735-54-6

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Cat. No. B119149
M. Wt: 238.28 g/mol
InChI Key: PLUHQGRVJMSIDW-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene (1-BEMB) is a synthetic compound with potential applications in a variety of areas. This compound is of particular interest due to its unique structure and properties. 1-BEMB is composed of a benzyl group, ethynyl group, and a methoxy group. The combination of these three functional groups gives 1-BEMB a wide range of potential applications in the fields of medicine, chemistry, and biotechnology.

Scientific Research Applications

Conversion in Aqueous Alkaline Solutions

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene's conversion in aqueous alkaline solutions during heat treatment under pressure and a reducing atmosphere has been studied. This research supports developing processes for producing liquid fuels from spent pulping liquors (Alén, 1991).

Electrosynthesis and Spectroscopic Characterization

Polymers derived from similar compounds have been electrosynthesized and characterized, highlighting their solubility in organic solvents and structural characteristics. These studies offer insights into the properties of polymers formed from 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene and related compounds (Moustafid et al., 1991).

Synthesis of Bioisosteric Colchicine Analogues

This compound has been used as a precursor in synthesizing putative bioisosteric colchicine analogues, demonstrating its potential in medicinal chemistry (Shishov et al., 2014).

Formation of Inclusion Complexes

Research on methoxy-functionalized derivatives has shown the formation of stable inclusion complexes with other molecules. This finding is significant for understanding molecular interactions and designing novel materials (Pigge et al., 1999).

Synthesis of Platinum Complexes

The compound has been used in synthesizing new acetylide-functionalized aromatic ligands and their dinuclear platinum complexes, indicating its role in developing complex chemical structures (Khan et al., 2003).

Pyrolysis Mechanisms

Studies on methoxy substituted α-O-4 lignin model compounds, including 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene, provide insights into the pyrolysis mechanisms of these compounds. This research is crucial for understanding the thermal degradation processes of lignin and related materials (Kim et al., 2014).

properties

IUPAC Name

4-ethynyl-2-methoxy-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-3-13-9-10-15(16(11-13)17-2)18-12-14-7-5-4-6-8-14/h1,4-11H,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUHQGRVJMSIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448892
Record name 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

CAS RN

144735-54-6
Record name 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SY Han, HB Bang, HS Lee, JW Hwang… - Bulletin of the Korean …, 2008 - koreascience.kr
Hydroxylated (E)-stilbene natural products are widely present in nature and show a variety of biological activities including anti-inflamatory, 1 antioxidative, 2 lipid-lowering, 3 radical …
Number of citations: 22 koreascience.kr

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